6''-O-MALONYLGENISTIN
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Overview
Description
6''-O-MALONYLGENISTIN is a complex flavonoid derivative. This compound is known for its diverse biological activities and is often studied for its potential therapeutic applications. It is a glycosylated flavonoid, meaning it has a sugar moiety attached to its flavonoid structure, which can influence its solubility and bioactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6''-O-MALONYLGENISTIN typically involves multiple steps. The starting material is often a flavonoid aglycone, which undergoes glycosylation to attach the sugar moiety. The glycosylation reaction can be carried out using glycosyl donors such as glycosyl halides or glycosyl trichloroacetimidates in the presence of a catalyst like silver triflate or boron trifluoride etherate .
Industrial Production Methods
Industrial production of this compound may involve biotechnological methods, such as using engineered microorganisms to produce the glycosylated flavonoid. This approach can be more sustainable and cost-effective compared to traditional chemical synthesis .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group in the chromenone ring, converting it to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing various substituents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce hydroxylated derivatives .
Scientific Research Applications
6''-O-MALONYLGENISTIN has several scientific research applications:
Chemistry: Used as a model compound to study glycosylation reactions and the effects of glycosylation on flavonoid properties.
Biology: Investigated for its antioxidant and anti-inflammatory properties, which can be beneficial in various biological systems.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-diabetic, and neuroprotective activities.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes like cyclooxygenase-2 and inducible nitric oxide synthase.
Anti-cancer Activity: It induces apoptosis in cancer cells by modulating signaling pathways such as the PI3K/Akt and MAPK pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-3-(4-hydroxyphenyl)-6-methoxy-4-oxo-4H-chromen-7-yl 6-O-(carboxyacetyl)-beta-D-glucopyranoside
- 5-Hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3,7,8-trimethoxy-4H-chromen-4-one
Uniqueness
6''-O-MALONYLGENISTIN is unique due to its specific glycosylation pattern and the presence of both hydroxyl and carboxyacetyl groups. These structural features contribute to its distinct bioactivity and solubility profile compared to other similar flavonoid derivatives .
Properties
IUPAC Name |
3-oxo-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-8-yl]oxyoxan-2-yl]methoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)12-8-35-23-14(6-5-13(26)18(23)19(12)30)36-24-22(33)21(32)20(31)15(37-24)9-34-17(29)7-16(27)28/h1-6,8,15,20-22,24-26,31-33H,7,9H2,(H,27,28)/t15-,20-,21+,22-,24-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PELWZARZGNQRCH-ZRYVYJFNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=COC3=C(C=CC(=C3C2=O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)CC(=O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
518.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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